(E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Medicinal chemistry Scaffold diversity Structure-activity relationship

Select CAS 1799255-92-7 for its unique ortho-thienylphenyl topology within the TMP-acrylamide scaffold. The rigid biaryl-like orientation—absent in linear alkyl-linked analogs—creates distinct π-stacking interactions and binding-site complementarity, critical for SAR expansion and docking studies against aromatic-rich pockets. Commercially available in 1–10 mg quantities for early-stage hit identification, counter-screening, and molecular modeling validation. Avoid generic substitutions that risk invalidating pharmacophore assignments.

Molecular Formula C23H23NO4S
Molecular Weight 409.5
CAS No. 1799255-92-7
Cat. No. B2592039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
CAS1799255-92-7
Molecular FormulaC23H23NO4S
Molecular Weight409.5
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=CC=CC=C2C3=CSC=C3
InChIInChI=1S/C23H23NO4S/c1-26-20-12-16(13-21(27-2)23(20)28-3)8-9-22(25)24-14-17-6-4-5-7-19(17)18-10-11-29-15-18/h4-13,15H,14H2,1-3H3,(H,24,25)/b9-8+
InChIKeyAYYUSVLNXRJCGL-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: (E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS 1799255-92-7) – A Trimethoxyphenyl-Thiophene Hybrid Acrylamide Scaffold for Medicinal Chemistry and Chemical Biology Screening


(E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS 1799255-92-7) is a synthetic, non-annulated thiophenyl-acrylamide featuring a 3,4,5-trimethoxyphenyl (TMP) pharmacophore conjugated via an (E)-acrylamide bridge to a 2-(thiophen-3-yl)benzylamine moiety [1]. The compound has a molecular formula of C₂₃H₂₃NO₄S and a molecular weight of 409.5 g/mol, with a predicted density of 1.203 g/cm³, boiling point of 629.4 °C, and pKa of 14.21 [1]. It belongs to the broader class of trimethoxyphenyl-substituted acrylamides, a privileged scaffold in anti-tubulin, kinase-inhibitor, and anti-inflammatory drug discovery [2]. The compound is commercially available through screening-library suppliers such as Life Chemicals (catalog F6445-6840) at ≥90% purity for early-stage hit identification and SAR expansion [1].

Why In-Class Trimethoxyphenyl-Acrylamide Analogs Cannot Be Interchanged with CAS 1799255-92-7 During Procurement for Structure-Activity Relationship (SAR) Campaigns


Compounds bearing the 3,4,5-trimethoxyphenyl (TMP) group and an acrylamide linker constitute a pharmacologically diverse family whose target engagement, potency, and selectivity are exquisitely modulated by the amine-side substituent [1]. Even closely related analogs—such as those exchanging the 2-(thiophen-3-yl)benzyl group for a 2-(thiophen-3-yl)ethyl chain, a thiazole-methyl linker, or an indole-ethyl spacer—can exhibit orders-of-magnitude differences in tubulin polymerization IC₅₀, kinase selectivity profiles, or EP2 receptor antagonist activity [2]. Critically, the benzyl-thiophene topology in CAS 1799255-92-7 introduces a rigid, biaryl-like orientation of the thiophene ring that is absent in simpler alkyl-linked analogs, potentially altering π-stacking interactions and binding-site complementarity [1]. Consequently, substituting this specific compound with a generic 'thiophene-trimethoxyphenyl acrylamide' without experimental validation risks invalidating SAR hypotheses, misassigning pharmacophore contributions, or missing hits that depend on the unique conformational presentation of the 3-thienylphenyl moiety.

Quantitative Differentiation Evidence: How CAS 1799255-92-7 Compares to Closest Structural Analogs on Measurable Endpoints


Structural Uniqueness of the 2-(Thiophen-3-yl)benzyl Topology vs. Common TMP-Acrylamide Amine Modules

CAS 1799255-92-7 is distinguished from the most frequently synthesized and screened trimethoxyphenyl-acrylamide analogs by its 2-(thiophen-3-yl)benzylamine module, which places a 3-thienyl substituent at the ortho position of the benzyl ring. This motif is structurally orthogonal to the more common 2-(thiophen-3-yl)ethyl linker (CAS of analog: 1799265-50-5, benchchems), the 2-(1H-indol-1-yl)ethyl linker (TG6-10-1, CAS 1415716-58-3), and the simple N-benzyl-3-(thiophen-2-yl)acrylamide scaffold (CAS 1061323-61-2) [1]. The ortho-thienylphenyl topology introduces an additional aromatic ring for π-stacking and a defined dihedral angle between the thiophene and benzyl planes, creating a three-dimensional pharmacophore presentation not replicated by linear alkyl linkers [1].

Medicinal chemistry Scaffold diversity Structure-activity relationship

Predicted Physicochemical Property Differentiation: pKa and LogP vs. Closest TMP-Acrylamide Screening Intermediates

The predicted pKa of 14.21 ± 0.46 for CAS 1799255-92-7 indicates the amide N–H is very weakly acidic and will remain essentially neutral at physiological pH, whereas simple N-benzyl analogs lacking the ortho-thienyl group typically exhibit pKa values in a similar range but can differ in LogP due to reduced aromatic surface area [1]. The higher predicted LogP (approximately 4.5–5.5, based on the increased carbon count and thiophene sulfur) relative to the N-benzyl-3-(thiophen-2-yl)acrylamide scaffold (C₁₄H₁₃NOS, MW 243.3) suggests enhanced membrane permeability potential, though this must be balanced against solubility considerations [1].

Physicochemical profiling Drug-likeness ADME prediction

Commercial Availability and Purity Differentiation: Life Chemicals Screening Library Supply vs. Bulk Custom Synthesis

CAS 1799255-92-7 is stocked by Life Chemicals (catalog F6445-6840) at ≥90% purity in 1 mg, 4 mg, and 2 μmol quantities, with pricing of $54–$66 per unit as of April 2023 [1]. This pre-plated, commercial availability contrasts with many structurally similar TMP-acrylamide analogs that require custom synthesis with 4–8 week lead times and >$500 minimum order values. For research groups conducting pilot screens, this off-the-shelf availability reduces procurement friction and enables immediate follow-up on computational hits [1].

Chemical sourcing Screening library Hit validation

Class-Level Biological Activity Expectation: Trimethoxyphenyl-Acrylamides as Tubulin Polymerization Inhibitors

Compounds containing the 3,4,5-trimethoxyphenyl group conjugated via an acrylamide or ethenyl linker have been extensively validated as colchicine-site tubulin polymerization inhibitors, with the TMP group serving as a critical pharmacophore for binding [1]. Thiophene-bridged analogs of combretastatin A-4 have demonstrated IC₅₀ values in the sub-micromolar to low-micromolar range against purified tubulin and in cellular proliferation assays [2]. While no direct tubulin polymerization data exist for CAS 1799255-92-7 specifically, its possession of both the TMP-acrylamide pharmacophore and a thiophene-containing aromatic system places it within this validated chemotype space, suggesting potential utility in tubulin-targeted screening cascades [1][2].

Anticancer Tubulin polymerization Colchicine-site binding

Synthetic Tractability and Derivatization Potential: Amide Bond Modularity vs. Fused-Ring TMP Scaffolds

The (E)-acrylamide core of CAS 1799255-92-7 is accessible via straightforward cinnamoyl chloride coupling with 2-(thiophen-3-yl)benzylamine, a modular route that permits independent variation of the TMP-phenyl ring, the acrylamide geometry, and the amine substituent [1]. This contrasts with fused-ring TMP scaffolds such as thieno[2,3-d]pyrimidin-4(3H)-ones, where the TMP group is embedded in a more synthetically constrained heterocyclic core requiring multi-step cyclization chemistry [2]. The amide bond also provides a metabolic soft spot that can be exploited for pro-drug design or tuned for stability through N-methylation or α-substitution [1].

Parallel synthesis SAR expansion Amide coupling

Critical Caveat: Absence of Published Biological Activity Data for CAS 1799255-92-7

As of the knowledge cutoff date, no peer-reviewed journal articles, patents, or public database records (ChEMBL, BindingDB, PubChem BioAssay) report quantitative biological activity data—including IC₅₀, EC₅₀, Kᵢ, Kd, or cellular potency values—for CAS 1799255-92-7 [1]. All differentiation claims above are therefore class-level inferences derived from structurally related TMP-acrylamide chemotypes and must not be interpreted as evidence of superior or even measurable activity for this specific compound [1]. Procurement decisions should weigh this data gap against the compound's structural novelty, commercial availability, and synthetic tractability, with the understanding that empirical screening will be required to establish any biological profile [1].

Data gap Screening required Empirical validation

Recommended Procurement and Application Scenarios for (E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide Based on Available Evidence


Focused Screening Library Expansion for Underexplored TMP-Acrylamide Chemical Space

Given the complete lack of published biological annotation [1], CAS 1799255-92-7 is best deployed as a diversity element in a medium-throughput screening library targeting under-sampled regions of TMP-acrylamide chemical space. Its ortho-thienylphenyl topology is not represented among commonly screened analogs, making it a candidate for phenotypic or target-based screens where novel chemotypes are prioritized. Researchers should include this compound alongside established TMP-acrylamides (e.g., TG6-10-1, combretastatin A-4 analogs) as a structural diversity control, not as a pre-validated hit. Procurement quantities of 1–4 mg are appropriate for initial dose-response testing in 96- or 384-well formats at typical screening concentrations (1–30 μM) [1].

Medicinal Chemistry Hit-to-Lead Optimization with Modular Amide Scaffold

The amide-linked, three-module architecture (TMP ring / acrylamide / 2-(thiophen-3-yl)benzylamine) makes CAS 1799255-92-7 a suitable starting point for parallel SAR expansion [1]. Medicinal chemistry teams can independently vary each module: the methoxy substitution pattern on the phenyl ring, the acrylamide geometry (E/Z) and substitution, and the nature of the aryl-thiophene coupling partner. The well-defined synthesis route described in supplier documentation [1] facilitates rapid analog generation. This scenario is appropriate when a screening hit with the TMP-acrylamide chemotype has been identified and the team seeks to explore the contribution of the ortho-thienylphenyl moiety to potency and selectivity [2].

Computational Chemistry and Docking Studies Involving Biaryl-Like Thiophene-Phenyl Interactions

The unique 2-(thiophen-3-yl)benzyl group presents a defined dihedral angle between the thiophene and phenyl rings, creating a three-dimensional shape that may engage in edge-to-face or π-π stacking interactions distinct from those of linear alkyl-linked analogs [1]. Computational chemists can use CAS 1799255-92-7 as a test case for docking studies against protein targets with aromatic-rich binding pockets (e.g., kinase ATP sites, tubulin colchicine site, bromodomains). The compound's predicted physicochemical properties (MW 409.5, predicted pKa 14.21) [1] are amenable to molecular dynamics simulations. Procurement of 1–2 μmol is sufficient for computational validation followed by experimental confirmation if docking scores warrant follow-up.

Negative Control or Chemotype Counter-Screen in TMP-Dependent Assays

Because CAS 1799255-92-7 possesses the TMP pharmacophore but remains biologically uncharacterized [1], it can serve as a chemotype control in assays where TMP-dependent activity is being profiled (e.g., tubulin polymerization, kinase inhibition). If the compound proves inactive in a given assay, it provides evidence that the TMP group alone is insufficient for target engagement and that the specific amine-side presentation matters—a valuable SAR insight. This application requires empirical testing and should not be assumed a priori, but the compound's commercial availability in small quantities ($54–$66 per unit) [1] makes such counter-screening economically feasible.

Quote Request

Request a Quote for (E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.